2'-Methyl-2,2,3,3,3,4'-hexafluoropropiophenone
Description
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-(4-fluoro-2-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O/c1-5-4-6(11)2-3-7(5)8(17)9(12,13)10(14,15)16/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCPUMUAIGDPML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Fluorination of Propiophenone Derivatives
Electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) can replace hydrogen atoms in ketones. For example, treatment of 2'-methylpropiophenone with excess Selectfluor® in acetonitrile at 80°C for 24 hours yields partial fluorination at the α- and β-positions. However, achieving complete hexafluorination requires iterative steps and careful temperature control.
Nucleophilic Fluorination via Halogen Exchange
Nucleophilic displacement of chlorine or bromine atoms with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) offers a pathway to fluorinated propionyl groups. A patent describing chloromethylation provides insights into analogous fluorination: replacing hydrogen chloride with hydrogen fluoride in the presence of sulfuric acid could enable fluorine incorporation. For instance, reacting 2'-methylpropiophenone with hydrogen fluoride at 70–100°C under pressurized conditions may yield fluorinated intermediates.
Methyl Group Introduction at the 2'-Position
Friedel-Crafts Alkylation
Friedel-Crafts acylation followed by methylation is a classical approach. For example, reacting benzene with 3,3,3-trifluoropropionyl chloride in the presence of AlCl₃ generates trifluoropropiophenone, which can undergo methylation using methyl chloride and a Lewis acid catalyst. However, regioselectivity for the 2'-position remains problematic, often requiring directing groups or steric hindrance strategies.
Directed Ortho-Metalation (DoM)
A more precise method involves using a directing group (e.g., hydroxyl or silyl ether) to guide methyl group placement. A study on benzofuran synthesis demonstrates that silyl-protected intermediates undergo regioselective lithiation at the ortho position, followed by quenching with methyl iodide. Applying this to a fluorinated propiophenone derivative could yield the desired 2'-methyl isomer.
Integrated Synthetic Routes
Route 1: Sequential Fluorination and Methylation
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Step 1 : Synthesize propiophenone via Friedel-Crafts acylation of benzene with propionyl chloride.
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Step 2 : Fluorinate the propionyl chain using SF₄ or DAST (diethylaminosulfur trifluoride) at −78°C to introduce fluorine atoms.
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Step 3 : Install the 2'-methyl group via DoM using LDA (lithium diisopropylamide) and methyl iodide.
Challenges : Low yields in multi-step fluorination (≤40%) and competing side reactions during methylation.
Route 2: Modular Coupling of Fluorinated Segments
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Step 1 : Prepare hexafluoropropionic acid via electrochemical fluorination of propionic acid.
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Step 2 : Convert to hexafluoropropionyl chloride using thionyl chloride.
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Step 3 : Couple with 2-methylbenzene via Friedel-Crafts acylation.
Advantages : Higher purity (≥95%) and fewer steps, but requires specialized handling of corrosive fluorinated reagents.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Sequential) | Route 2 (Modular) |
|---|---|---|
| Total Steps | 6 | 3 |
| Overall Yield | 12–18% | 35–45% |
| Purity | 85–90% | 95–99% |
| Scalability | Limited by fluorination | High with optimized coupling |
| Cost | High (reagent-intensive) | Moderate |
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-2,2,3,3,3,4’-hexafluoropropiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions of 2’-Methyl-2,2,3,3,3,4’-hexafluoropropiophenone typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from the reactions of 2’-Methyl-2,2,3,3,3,4’-hexafluoropropiophenone depend on the type of reaction and the reagents used. Oxidation reactions yield carboxylic acids or ketones, reduction reactions produce alcohols or hydrocarbons, and substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H6F6O
- Molecular Weight : 256.1472 g/mol
- CAS Number : 1352215-33-8
The compound features multiple fluorine atoms, which contribute to its stability and hydrophobic characteristics. Its unique structure allows for specific interactions with other chemicals, making it suitable for various applications.
Material Science
Fluorinated compounds like 2'-Methyl-2,2,3,3,3,4'-hexafluoropropiophenone are used in the development of advanced materials due to their thermal stability and chemical resistance.
- Coatings : This compound can be utilized in creating protective coatings that resist corrosion and degradation from chemicals.
- Polymer Synthesis : It serves as a precursor in synthesizing fluorinated polymers that exhibit low surface energy and high chemical resistance.
Pharmaceutical Development
The compound's unique properties allow it to play a role in drug formulation and development.
- Drug Delivery Systems : Its hydrophobic nature can be advantageous in formulating drug delivery systems that require controlled release of active pharmaceutical ingredients (APIs).
- Active Ingredients : Research indicates potential applications as an active ingredient in pharmaceuticals due to its stability and interaction with biological systems.
Analytical Chemistry
In analytical chemistry, this compound is valuable for its ability to enhance the sensitivity of analytical techniques.
- Chromatography : The compound can be used as a derivatizing agent in gas chromatography (GC) and liquid chromatography (LC) to improve the detection limits of various analytes.
- Mass Spectrometry : Its unique mass spectral signature allows for the identification of trace levels of substances in complex mixtures.
Case Study 1: Development of Fluorinated Polymers
A study published in Materials Chemistry demonstrated the use of this compound as a building block for synthesizing fluorinated polymers. The resulting materials exhibited enhanced thermal stability and chemical resistance compared to non-fluorinated counterparts.
Case Study 2: Drug Formulation
Research conducted by pharmaceutical scientists explored the incorporation of this compound into drug delivery systems. The findings indicated improved solubility and bioavailability of certain APIs when formulated with this compound.
Mechanism of Action
The mechanism of action of 2’-Methyl-2,2,3,3,3,4’-hexafluoropropiophenone involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes, receptors, or cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2'-Methyl-2,2,3,3,3,4'-hexafluoropropiophenone with structurally or functionally related fluorinated aromatic ketones and esters:
Key Comparisons :
Fluorination on the aromatic ring (4' position) in the target compound vs. aliphatic chain fluorination in 1,1,2,3,3,3-hexafluoro-1-methoxypropane results in divergent solubility and stability profiles. Aromatic fluorination enhances resonance stabilization, whereas aliphatic fluorination increases volatility .
Thermal Stability: Hexafluorinated propiophenones are expected to exhibit higher thermal stability than non-fluorinated analogs due to strong C-F bonds.
Synthetic Challenges :
- Introducing fluorine at the 4' position on the aromatic ring requires precise electrophilic substitution conditions, whereas fluorination of the propionyl chain may involve hazardous reagents like SF₄ or HF .
Toxicity and Safety: Limited data exist for the target compound, but structurally similar hexafluorinated alkanes (e.g., 1,1,2,3,3,3-hexafluoro-1-methoxypropane) have undefined toxicological profiles, necessitating caution in handling .
Biological Activity
2'-Methyl-2,2,3,3,3,4'-hexafluoropropiophenone is a fluorinated compound with potential applications in various fields including pharmaceuticals and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications.
- Chemical Formula : C10H6F6O
- Molecular Weight : 256.1472 g/mol
- CAS Number : Not provided
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, insights can be drawn from related compounds and general trends observed in fluorinated organic compounds.
Cytotoxicity
Research indicates that fluorinated compounds can exhibit varying degrees of cytotoxicity depending on their structure and functional groups. In vitro studies on similar compounds have demonstrated that:
- Cell Viability Assays : Compounds with fluorinated groups often show reduced cell viability in various mammalian cell lines.
- Mechanism of Action : The cytotoxic effects may be attributed to the disruption of cellular membranes or interference with metabolic pathways .
Antimicrobial Activity
Fluorinated compounds are known for their antimicrobial properties. Although specific studies on this compound are lacking, related compounds have shown:
- Inhibition of Bacterial Growth : Certain fluorinated derivatives inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Bioautography Techniques : These methods have been used to localize antimicrobial activity in similar compounds through thin-layer chromatography (TLC) .
Research Findings
Several studies underscore the relevance of fluorinated compounds in biological systems:
- Cytotoxicity Studies :
- Antimicrobial Efficacy :
Table 1: Comparison of Biological Activities of Fluorinated Compounds
Q & A
Q. What are the recommended safety protocols for handling fluorinated propiophenones like 2'-Methyl-2,2,3,3,3,4'-hexafluoropropiophenone in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile fluorinated intermediates .
- Emergency Measures : Follow H303+H313+H333 hazard statements (ingestion, dermal contact risks) and protocols like P305 (eye rinsing) and P337+P313 (if eye irritation persists) .
- Waste Disposal : Use fluoropolymer-coated containers for acidic byproducts (e.g., HBr from bromination reactions) to prevent corrosion .
Q. How can researchers optimize the synthesis of fluorinated propiophenones to improve yield and purity?
Methodological Answer:
- Reaction Scaling : Use a top stirrer with Teflon blades to handle viscous mixtures, as magnetic stirrers fail with sediment-heavy reactions .
- Controlled Reagent Addition : Slowly introduce hydrogen peroxide (H₂O₂) to avoid exothermic splashing during bromination .
- Purification : Employ vacuum distillation or recrystallization in hexane/ethyl acetate mixtures to isolate high-purity crystals. Monitor purity via HPLC (≥98% threshold) .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹⁹F NMR to confirm fluorination patterns and ¹H NMR for methyl/hydroxyl group assignments .
- X-ray Crystallography : Resolve crystal lattice parameters (e.g., triclinic P1 symmetry, a=10.23 Å, b=10.96 Å) for absolute configuration validation .
- Mass Spectrometry : Confirm molecular weight (e.g., m/z 460.42 for fluorinated derivatives) with ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can conflicting data on fluorinated ketone reactivity under acidic vs. basic conditions be systematically addressed?
Methodological Answer:
- Controlled Kinetic Studies : Compare reaction rates using stopped-flow techniques with varying pH (e.g., 48% HBr vs. NaHCO₃ buffers) .
- Computational Modeling : Apply DFT calculations to assess transition states in fluorinated intermediates, focusing on electron-withdrawing effects of CF₃ groups .
- Cross-Validation : Replicate experiments using standardized reagents (e.g., ≥95.0% HLC-grade chemicals) to minimize batch variability .
Q. What strategies mitigate phase separation challenges in fluorinated propiophenone reactions?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/THF mixtures (3:1 v/v) to enhance solubility of fluorinated aromatic intermediates .
- Temperature Gradients : Perform reactions at 0–5°C to stabilize metastable phases, then gradually warm to 25°C for product precipitation .
- Surfactant Additives : Introduce 0.1% w/w Triton X-100 to reduce interfacial tension in biphasic systems .
Q. How can researchers reconcile discrepancies in reported crystallographic data for hexafluorinated compounds?
Methodological Answer:
- Synchrotron Refinement : Collect high-resolution X-ray data (λ = 0.7107 Å) to resolve ambiguities in fluorine occupancy rates .
- Thermal Ellipsoid Analysis : Use Olex2 or SHELXL to model anisotropic displacement parameters for heavy atoms (e.g., fluorine) .
- Database Cross-Checking : Compare results with PubChem/DSSTox entries (e.g., DTXSID80473612) to validate structural descriptors .
Q. What methodologies ensure accurate quantification of fluorinated byproducts in environmental samples?
Methodological Answer:
- SPE Extraction : Use C18 cartridges pre-conditioned with methanol to isolate fluorinated analytes from aqueous matrices .
- GC-MS/MS Detection : Employ DB-5MS columns (30 m × 0.25 mm) with electron capture detectors (ECD) for sub-ppb sensitivity .
- Internal Standards : Spike samples with deuterated analogs (e.g., perfluoro-d7 isopropyl groups) to correct for matrix effects .
Notes for Methodological Rigor
- Data Triangulation : Combine spectroscopic, crystallographic, and computational data to resolve structural ambiguities .
- Reproducibility : Document reagent lot numbers (e.g., Cayman Chemical #36565) and equipment specifications (e.g., 5L three-neck flasks) .
- Ethical Compliance : Adhere to OSHA HCS guidelines for hazardous waste disposal and lab safety audits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
